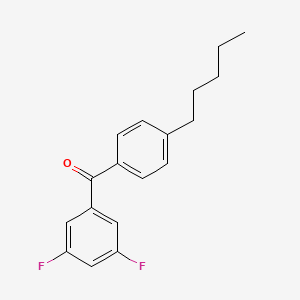

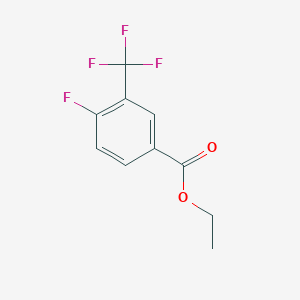

3,5-Difluoro-4'-n-pentylbenzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Difluoro-4'-n-pentylbenzophenone (3,5-DFB) is a synthetic chemical compound belonging to the benzophenone family. It is a versatile compound with a wide range of applications in the field of synthetic organic chemistry. 3,5-DFB has been used in a variety of laboratory experiments and research studies for its unique properties and versatile applications.

Scientific Research Applications

X-ray Diffraction and Synthesis of Polymers

The compound 3,5-difluoro-4'-n-pentylbenzophenone has been utilized in the field of X-ray crystallography. For instance, its derivative, 3,5-difluoro-2,6-bis(4-iodophenoxy)-4-phenoxypyridine, was analyzed using X-ray structure analysis. This analysis revealed significant details about its molecular structure, which included Type I and Type II C–I∙∙∙I–C halogen bonding interactions and Ar–H∙∙∙π interactions. These findings have implications for the synthesis of monomers used in linear and network polymers (Peloquin et al., 2019).

Fluorescent pH Probes

Another application of 3,5-difluoro-4'-n-pentylbenzophenone derivatives is in the development of fluorescent pH probes. A study synthesized new derivatives of BODIPY dyes with variations at positions 3 and 5, demonstrating their utility as pH sensors in aqueous solutions. These compounds showed a large fluorescent enhancement with changes in acidity, making them valuable for pH-sensitive applications (Baruah et al., 2005).

Photophysical Behavior Characterization

The photophysical behavior of certain derivatives of 3,5-difluoro-4'-n-pentylbenzophenone, particularly those involving DFHBI and its analogs, has been extensively studied. These derivatives exhibit weak fluorescence in liquid solvents, and their fluorescence signals are significantly enhanced when photoisomerization is impeded. This characteristic makes them suitable for applications in RNA imaging and other fluorescence-based studies (Santra et al., 2019).

Sensory Properties to Fluoride Anion

3,5-Difluoro-4'-n-pentylbenzophenone derivatives have also been investigated for their sensory properties, particularly towards fluoride anions. For example, a study on highly fluorinated poly(arylene ether-1,3,4-oxadiazole)s demonstrated their ability to bind selectively to fluoride anion, indicating potential applications in fluoride ion detection and sensory technology (Ding & Day, 2006).

properties

IUPAC Name |

(3,5-difluorophenyl)-(4-pentylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F2O/c1-2-3-4-5-13-6-8-14(9-7-13)18(21)15-10-16(19)12-17(20)11-15/h6-12H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTFLZBJZFWEVAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Difluoro-4'-n-pentylbenzophenone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

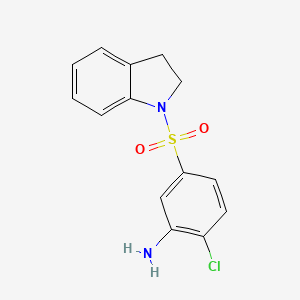

![2-Chloro-5-[3,4-dihydro-2(1H)-isoquinolinylsulfonyl]aniline](/img/structure/B1359285.png)